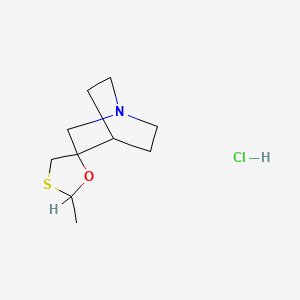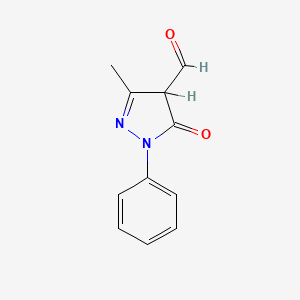
Benzenediazonium, 4-carboxy-, chloride
描述
Benzenediazonium, 4-carboxy-, chloride is an organic compound that is a part of the diazonium group . Diazonium compounds contain an -N2+ group, and in the case of benzenediazonium chloride, this is attached to a benzene ring . They are typically colorless solids with numerous applications in organic chemistry .
Synthesis Analysis
The synthesis of benzenediazonium chloride involves the reaction of aniline with nitrous acid under low temperature (0-5°C). If the temperature is increased, benzenediazonium chloride decomposes to phenol . The process of forming diazonium compounds is called “diazotation”, “diazoniation”, or "diazotization" .Molecular Structure Analysis
The molecular formula of benzenediazonium chloride is C6H5ClN2 . According to X-ray crystallography, the C−N+≡N linkage is linear in typical diazonium salts . The N+≡N bond distance in benzenediazonium tetrafluoroborate is 1.083 (3) Å, which is almost identical to that for the dinitrogen molecule (N≡N) .Chemical Reactions Analysis
Benzenediazonium chloride undergoes various reactions, including both substitution reactions and coupling reactions . In substitution reactions, the -N2+ group is replaced by something else, and the nitrogen is released as nitrogen gas . For example, it can be substituted by an -OH group by warming the benzenediazonium chloride solution . In coupling reactions, the nitrogen in the diazonium ion is retained and used to make a bridge between two benzene rings .Physical and Chemical Properties Analysis
Diazonium salts like benzenediazonium chloride are crystalline, colorless solids. They are easily dissolved in water but less so in alcohol. They are fragile and can explode when dried. As a result, they are typically employed in the solution state .作用机制
安全和危害
未来方向
The potential of diazonium salt chemistry can be greatly enhanced by exploiting it to prepare reactive organic layers intended for the coupling of more complex molecular structures. This two-step approach, called “post-functionalization”, has been successfully exploited to provide working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .
属性
IUPAC Name |
4-carboxybenzenediazonium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMLYBBTSMLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448376 | |
| Record name | Benzenediazonium, 4-carboxy-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17405-00-4 | |
| Record name | Benzenediazonium, 4-carboxy-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)



![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)


